molecular formula C23H27N3O3S B2450035 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226443-62-4

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2450035
CAS No.: 1226443-62-4
M. Wt: 425.55
InChI Key: GKJFULPIRYYOPQ-UHFFFAOYSA-N
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Description

The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone belongs to the class of organic compounds known as benzo[b][1,4]thiazines. These compounds are characterized by a benzene ring fused to a 1,4-thiazine ring. The compound features additional functional groups that include a dimethylamino group, a dioxido group, and a methylpiperidinylmethanone group, making it structurally complex and functionally versatile.

Preparation Methods

Synthetic routes and reaction conditions:

  • Starting Materials: The synthesis typically begins with commercially available chemicals such as 4-(dimethylamino)benzaldehyde, benzo[b][1,4]thiazine-2,2-dioxide, and 4-methylpiperidine.

  • Step-by-Step Synthesis:

    • Formation of the intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with benzo[b][1,4]thiazine-2,2-dioxide under acidic or basic conditions to form an intermediate product.

    • Final Coupling: This intermediate is then reacted with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

  • Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents such as dichloromethane, ethanol, or DMF (dimethylformamide).

Industrial production methods: The industrial production of this compound involves scaling up the lab-based synthetic methods using large-scale reactors, optimized reaction times, and controlled temperatures. Continuous flow chemistry might be employed to ensure consistency and yield in large batches.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

  • Reduction: Reduction reactions can occur, reducing the dioxido groups to their corresponding sulfide forms.

  • Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common reagents and conditions:

  • Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major products formed from these reactions:

  • Oxidation: N-oxides of the dimethylamino group.

  • Reduction: Reduced forms with sulfide groups.

  • Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.

Scientific Research Applications

The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone has diverse applications across multiple fields:

  • Chemistry: Used as a precursor or reagent in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

  • Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity.

  • Industry: Used in material science for the development of novel polymers or as a component in advanced materials.

Comparison with Similar Compounds

Comparing this compound with other similar benzo[b][1,4]thiazines highlights its uniqueness in structural complexity and functional versatility:

  • Similar Compounds: Other benzo[b][1,4]thiazines with varying substituents at the phenyl and piperidine rings, such as (4-(4-aminophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone.

  • Uniqueness: The presence of the dimethylamino and dioxido groups, along with the methylpiperidinylmethanone moiety, confers unique chemical properties and biological activities that distinguish it from other similar compounds.

Thus, (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a multifaceted compound with significant potential across various scientific and industrial domains.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJFULPIRYYOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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